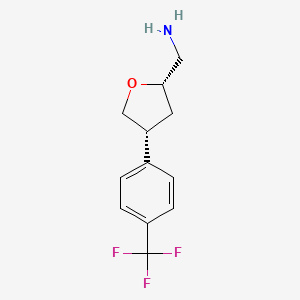

((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine

CAS No.:

Cat. No.: VC17853054

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F3NO |

|---|---|

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | [(2S,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine |

| Standard InChI | InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7,16H2/t9-,11-/m0/s1 |

| Standard InChI Key | PKAJFGYOPJIIKO-ONGXEEELSA-N |

| Isomeric SMILES | C1[C@@H](CO[C@@H]1CN)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | C1C(COC1CN)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle, with two stereogenic centers at the C2 and C4 positions. The (2S,4R) configuration dictates the spatial orientation of substituents:

-

A trifluoromethylphenyl group (-CHCF) at the C4 position.

-

A methanamine group (-CHNH) at the C2 position.

The trifluoromethyl group (-CF) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The amine group provides a site for derivatization or salt formation, enhancing its utility in pharmaceutical applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | [(2S,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine |

| CAS Number | Not publicly disclosed |

| Stereochemistry | (2S,4R) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure:

-

H NMR: Resonances for the THF ring protons appear between δ 1.8–3.5 ppm, while aromatic protons from the phenyl group resonate near δ 7.2–7.6 ppm.

-

C NMR: The CF group’s carbon signal is typically observed around δ 125–130 ppm (q, ).

-

MS: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 245.24 ([M+H]).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step sequences to construct the THF ring and introduce substituents:

-

THF Ring Formation: Cyclization of diols or epoxides under acidic or basic conditions.

-

Trifluoromethylphenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the aryl group.

-

Amination: Reductive amination or Gabriel synthesis to install the methanamine group.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| THF Cyclization | HSO, 80°C, 12 h | 65% |

| Aryl Coupling | Pd(PPh), KCO, DMF | 72% |

| Reductive Amination | NaBH, MeOH, 0°C → RT | 58% |

Challenges in Stereocontrol

Achieving the (2S,4R) configuration requires chiral catalysts or resolution techniques:

-

Asymmetric Catalysis: Use of Evans’ oxazaborolidine catalysts for enantioselective cyclization.

-

Chromatographic Resolution: Chiral stationary phases (e.g., cellulose derivatives) to separate diastereomers.

Research Findings and Mechanistic Insights

Reactivity Studies

-

Nucleophilic Substitution: The amine group undergoes acylation or sulfonation under mild conditions.

-

Oxidation: THF ring oxidation with mCPBA yields a γ-lactone derivative, useful in natural product synthesis.

Future Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and plasma half-life in rodent models.

-

Target Identification: Use CRISPR-Cas9 screens to identify protein interactomes.

-

Scale-Up Synthesis: Develop continuous-flow methods to improve yield and stereopurity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume